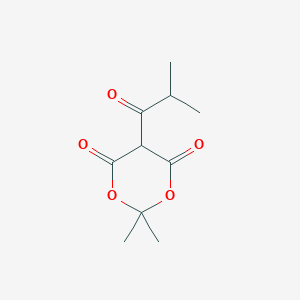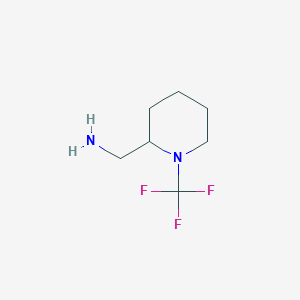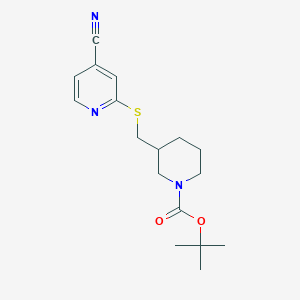
(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine is an organic compound with a unique structure that includes a methoxy group and two methyl groups attached to a dihydroazocine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the methoxy and methyl groups through selective alkylation reactions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
8-Methoxy-2,7-dimethyl-4,5-dihydroazocine: Lacks the (1E) configuration, which may affect its reactivity and biological activity.
8-Methoxy-2,7-dimethyl-azocine: Similar structure but without the dihydro component, leading to different chemical properties.
8-Methoxy-2,7-dimethyl-4,5-dihydro-azepine: Contains a seven-membered ring instead of an eight-membered ring, resulting in different steric and electronic effects.
Uniqueness
(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
344747-97-3 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
8-methoxy-2,7-dimethyl-4,5-dihydroazocine |
InChI |
InChI=1S/C10H15NO/c1-8-6-4-5-7-9(2)11-10(8)12-3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
LSHWEPQBCRLETC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC=C(N=C1OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



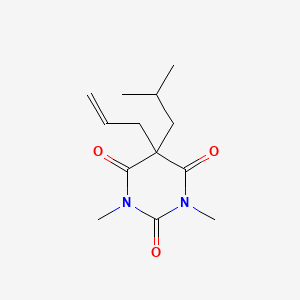
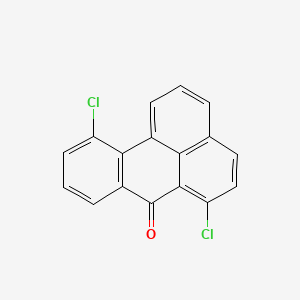
![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
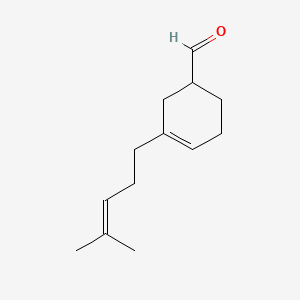
![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)



